molecular formula C12H11F3N2O5 B13009471 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate

Cat. No.: B13009471
M. Wt: 320.22 g/mol
InChI Key: OONQKTLUOFEDJX-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes an isoindoline-1,3-dione core with an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves the reaction of isoindoline-1,3-dione with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate is unique due to its specific aminoethoxy substituent and trifluoroacetate counterion.

Properties

Molecular Formula

C12H11F3N2O5

Molecular Weight

320.22 g/mol

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H10N2O3.C2HF3O2/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7)

InChI Key

OONQKTLUOFEDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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